1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene
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Overview
Description
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrCl It is a derivative of benzene, featuring a bromine atom and a 3-chlorophenyl ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the coupling of 1-bromo-2-iodobenzene with 3-chlorophenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 60-80°C) to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, NaOH) in solvents like toluene or THF are typical.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and other substituted benzene derivatives.
Coupling Reactions: Products are often biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Products include carbonyl compounds, alkenes, and alkanes.
Scientific Research Applications
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. For example, the ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene: Similar structure but with the chlorine atom in the para position, which may affect its reactivity and binding properties.
1-Bromo-2-[(3-fluorophenyl)ethynyl]benzene: The fluorine atom can influence the compound’s electronic properties and reactivity.
1-Bromo-2-[(3-methylphenyl)ethynyl]benzene: The methyl group can affect the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and scientific research.
Properties
CAS No. |
832744-19-1 |
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Molecular Formula |
C14H8BrCl |
Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-bromo-2-[2-(3-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-14-7-2-1-5-12(14)9-8-11-4-3-6-13(16)10-11/h1-7,10H |
InChI Key |
FGPULAWQTKNFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)Cl)Br |
Origin of Product |
United States |
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